Cas no 2090139-01-6 (methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate)
![methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate structure](https://www.kuujia.com/scimg/cas/2090139-01-6x500.png)
methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 4-chloro-5,7-dimethyl-, methyl ester
- methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
-
- Inchi: 1S/C10H10ClN3O2/c1-5-7(10(15)16-3)6(2)14-8(5)9(11)12-4-13-14/h4H,1-3H3
- InChI Key: UVNHSRAYNPRBMK-UHFFFAOYSA-N
- SMILES: N12C(C)=C(C(OC)=O)C(C)=C1C(Cl)=NC=N2
methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18656-250MG |
methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
2090139-01-6 | 95% | 250MG |
¥ 6,402.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18656-500MG |
methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
2090139-01-6 | 95% | 500MG |
¥ 10,672.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18656-1g |
methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
2090139-01-6 | 95% | 1g |
¥15993.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18656-100mg |
methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
2090139-01-6 | 95% | 100mg |
¥4002.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18656-500mg |
methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
2090139-01-6 | 95% | 500mg |
¥10664.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18656-250mg |
methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
2090139-01-6 | 95% | 250mg |
¥6397.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18656-1G |
methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
2090139-01-6 | 95% | 1g |
¥ 16,005.00 | 2023-04-04 | |
Ambeed | A385473-1g |
Methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
2090139-01-6 | 98% | 1g |
$2472.0 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18656-100MG |
methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
2090139-01-6 | 95% | 100MG |
¥ 4,006.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18656-5G |
methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
2090139-01-6 | 95% | 5g |
¥ 48,015.00 | 2023-04-04 |
methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Related Literature
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Additional information on methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Methyl 4-Chloro-5,7-Dimethylpyrrolo[2,1-f][1,2,4]Triazine-6-Carboxylate (CAS No. 2090139-01-6): An Overview
Methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS No. 2090139-01-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound make it a promising candidate for further investigation in various medical and pharmaceutical contexts.
The chemical structure of methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate consists of a pyrrolo[2,1-f][1,2,4]triazine core with specific functional groups attached. The presence of a chlorine atom at the 4-position and methyl groups at the 5 and 7 positions, along with the carboxylate ester at the 6-position, contributes to its distinct chemical properties and biological activity. These structural elements are crucial for understanding its behavior in biological systems and its potential as a therapeutic agent.
Recent studies have highlighted the potential of methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This suggests that it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is its anticancer activity. Preliminary studies have demonstrated that methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate exhibits selective cytotoxicity against various cancer cell lines. Specifically, it has shown promising results in inhibiting the growth of breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
In addition to its anti-inflammatory and anticancer properties, methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has also been investigated for its potential as an antiviral agent. Studies have shown that this compound can inhibit the replication of several viruses, including influenza A virus and herpes simplex virus (HSV). The antiviral activity is attributed to its ability to interfere with viral entry and replication processes within host cells.
The pharmacokinetic properties of methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate are also an important aspect of its evaluation as a potential drug candidate. Preclinical studies have demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound shows good oral bioavailability and a reasonable half-life in animal models, which are essential characteristics for a drug to be effective in clinical settings.
To further explore the therapeutic potential of methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity. Computational methods such as molecular docking and molecular dynamics simulations are being employed to identify key interactions between the compound and its target proteins. These efforts aim to develop more potent derivatives with improved pharmacological properties.
Clinical trials are another critical step in evaluating the safety and efficacy of methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate. While preclinical data are promising, human trials are necessary to confirm these findings and assess any potential side effects or adverse reactions. Early-phase clinical trials are currently underway to evaluate the safety profile and pharmacokinetics of this compound in healthy volunteers.
In conclusion, methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS No. 2090139-01-6) represents a promising lead compound with diverse biological activities. Its anti-inflammatory properties make it a potential candidate for treating inflammatory diseases. Additionally, methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine -6-carboxylate shows significant anticancer activity against various cancer cell lines and exhibits antiviral effects against several viruses. Ongoing research aims to optimize its structure for improved potency and selectivity while ensuring favorable pharmacokinetic properties. Clinical trials will be crucial in determining its safety and efficacy in human subjects.
2090139-01-6 (methyl 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate) Related Products
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
